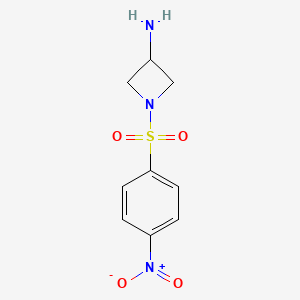

1-(4-Nitrobenzenesulfonyl)azetidin-3-amine

Overview

Description

Synthesis Analysis

Azetidines, including 1-(4-Nitrobenzenesulfonyl)azetidin-3-amine, are important four-membered heterocycles used in organic synthesis and medicinal chemistry . The synthesis of azetidines has seen remarkable advances recently . The methods of synthesis of azetidines are organized by the reaction type used for functionalization .Molecular Structure Analysis

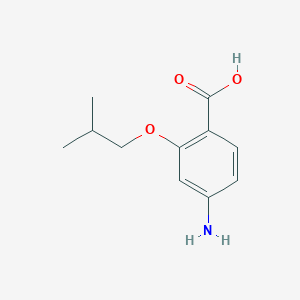

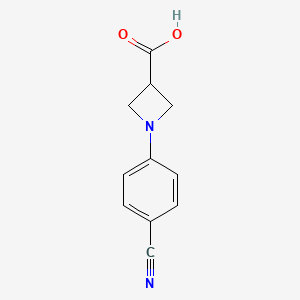

The molecular structure of 1-(4-Nitrobenzenesulfonyl)azetidin-3-amine is defined by its molecular formula, C9H11N3O4S. Further details about its structure could not be found in the available resources.Chemical Reactions Analysis

Azetidines are known for their unique reactivity, which is driven by a considerable ring strain . They are excellent candidates for ring-opening and expansion reactions . They also have potential in peptidomimetic and nucleic acid chemistry .Scientific Research Applications

Catalytic Asymmetric Mannich-type Reactions

1-(4-Nitrobenzenesulfonyl)azetidin-3-amine is used in catalytic asymmetric Mannich-type reactions. A study demonstrated the use of a homodinuclear nickel complex for catalyzing an anti-selective Mannich-type reaction, resulting in unique building blocks for azetidine-2-amides synthesis (Xu et al., 2009).

Solid-Phase Synthesis Applications

This compound has applications in solid-phase synthesis. Polymer-supported benzenesulfonamides, derived from various immobilized primary amines and 2/4-nitrobenzenesulfonyl chloride, have been pivotal in several chemical transformations (Fülöpová & Soural, 2015).

Synthesis of Azetidine-2-one Derivatives

Research has been conducted on synthesizing new azetidine-2-one derivatives using aryl amines like 4-nitroaniline. These compounds were evaluated for their antibacterial, antifungal, anti-inflammatory, and analgesic activities (Chandramouli, Udupi, & Bindu, 2007).

Bacterial Biofilm Inhibition and Cytotoxicity Studies

A study synthesized new compounds using 4-nitrobenzenesulfonyl chloride, exploring their biofilm inhibitory action and cytotoxicity. This provided insights into potential medical applications (Abbasi et al., 2020).

Intramolecular Arylation for Synthesizing Heterocycles

2-Nitrobenzenesulfonyl (Nos) groups, which include 1-(4-Nitrobenzenesulfonyl)azetidin-3-amine, are used for selective alkylation of primary amines and as intermediates in synthesizing fused nitrogenous heterocycles (Schütznerová & Krchňák, 2017).

Pyrrolidines Synthesis via C(sp3)-H Olefination

Pd(II)-catalyzed olefination of γ-C(sp3)-H bonds of triflyl (Tf) and 4-nitrobenzenesulfonyl (Ns) protected amines is used to produce a variety of C-2 alkylated pyrrolidines (Jiang, He, Liu, & Yu, 2016).

Enantioselective C-H Cross-Coupling

1-(4-Nitrobenzenesulfonyl)azetidin-3-amine is involved in enantioselective ortho-C-H cross-coupling, utilizing nosyl-protected diarylmethylamines and arylboronic acid pinacol esters, promoting new approaches in C-H functionalizations (Laforteza, Chan, & Yu, 2015).

Safety and Hazards

Specific safety and hazard information for 1-(4-Nitrobenzenesulfonyl)azetidin-3-amine is not available in the resources. It is intended for research use only and not for human or veterinary use.

Future Directions

properties

IUPAC Name |

1-(4-nitrophenyl)sulfonylazetidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O4S/c10-7-5-11(6-7)17(15,16)9-3-1-8(2-4-9)12(13)14/h1-4,7H,5-6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRWZQOYOIGCMIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methoxy-3-[2-(thiophen-3-yl)ethoxy]aniline](/img/structure/B1399949.png)

![3-[2-(Thiophen-3-yl)ethoxy]benzoic acid](/img/structure/B1399953.png)

![2-{[(tert-Butoxy)carbonyl]amino}-3-(3-fluoro-4-methylphenyl)propanoic acid](/img/structure/B1399956.png)

![4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]benzaldehyde](/img/structure/B1399960.png)

![1-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)piperidin-4-amine](/img/structure/B1399967.png)